2-Bromopropane-1,1,1,3,3,3-d6

Overview

Description

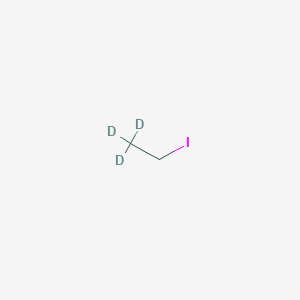

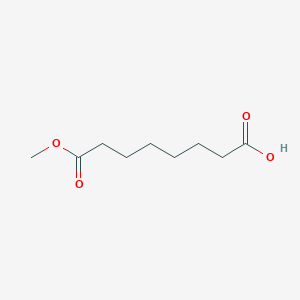

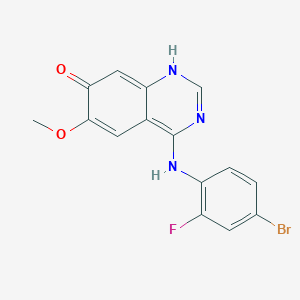

“2-Bromopropane-1,1,1,3,3,3-d6” is a stable isotope with a linear formula of (CD3)2CHBr . It has a molecular weight of 129.03 . It is used in various applications and services .

Synthesis Analysis

“2-Bromopropane-1,1,1,3,3,3-d6” can be synthesized by heating isopropanol with hydrobromic acid . In another method, 2-bromopropane undergoes an elimination reaction in the presence of alc.KOH to form propane .

Molecular Structure Analysis

The molecular structure of “2-Bromopropane-1,1,1,3,3,3-d6” is represented by the SMILES string [2H]C([2H])([2H])C(Br)C([2H])([2H])[2H] . The InChI key for this compound is NAMYKGVDVNBCFQ-WFGJKAKNSA-N .

Chemical Reactions Analysis

In elimination reactions, the hydroxide ion acts as a base, removing a hydrogen as a hydrogen ion from the carbon atom next to the one holding the bromine . The resulting rearrangement of the electrons expels the bromine as a bromide ion and produces propene .

Physical And Chemical Properties Analysis

Scientific Research Applications

Stable Isotope Labeling

“2-Bromopropane-1,1,1,3,3,3-d6” is a stable isotope-labeled compound . It is used in scientific research for tracing the reaction pathway of a chemical reaction. The deuterium atoms (D) replace the hydrogen atoms, making it possible to track the molecule’s behavior in a system .

Industrial Applications

This compound is used in various industrial applications due to its unique properties . However, the specific industrial uses are not detailed in the available resources .

Computational Chemistry

In computational chemistry, “2-Bromopropane-1,1,1,3,3,3-d6” can be used in calculations at Hartree-Fock (HF) and Density Functional Theory (DFT) levels . These calculations can provide insights into the properties and behaviors of the molecule .

Cancer Research

Research has shown that bromopropane compounds, including “2-Bromopropane-1,1,1,3,3,3-d6”, can increase the stemness of colorectal cancer cells . This means that these compounds can enhance the ability of cancer cells to behave like stem cells, which is a key factor in cancer progression .

Immunology Research

Bromopropane compounds have been found to suppress the IgM response to sheep red blood cells in female B6C3F1 mice and Fisher 344/N rats . This suggests that “2-Bromopropane-1,1,1,3,3,3-d6” could be used in immunology research to study the immune response .

Toxicology Studies

Given the potential health effects of bromopropane compounds, “2-Bromopropane-1,1,1,3,3,3-d6” can be used in toxicology studies to understand the impact of these compounds on biological systems .

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

2-bromo-1,1,1,3,3,3-hexadeuteriopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7Br/c1-3(2)4/h3H,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAMYKGVDVNBCFQ-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50441641 | |

| Record name | 2-Bromopropane-1,1,1,3,3,3-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromopropane-1,1,1,3,3,3-d6 | |

CAS RN |

52809-76-4 | |

| Record name | 2-Bromopropane-1,1,1,3,3,3-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 52809-76-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: What is the significance of studying the vibrational spectra of deuterated compounds like 2-Bromopropane-1,1,1,3,3,3-d6?

A1: Vibrational spectroscopy, encompassing techniques like infrared (IR) and Raman spectroscopy, provides crucial information about the structure and bonding within molecules. When hydrogen atoms in a molecule are replaced with deuterium (heavy hydrogen), it leads to shifts in the vibrational frequencies. These shifts, meticulously analyzed in this study [], offer valuable insights into:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.